molecular formula C16H17BrN2O3S2 B3638058 N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B3638058
M. Wt: 429.4 g/mol
InChI Key: YFKSZEMZNXXTLL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidinylsulfonyl group, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form 4-bromophenyl derivatives.

    Synthesis of Piperidinylsulfonyl Intermediate: The next step involves the sulfonylation of piperidine to form the piperidinylsulfonyl intermediate.

    Coupling Reaction: The final step is the coupling of the bromophenyl and piperidinylsulfonyl intermediates with thiophene-2-carboxamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Comparison: N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is unique due to its combination of a bromophenyl group, a piperidinylsulfonyl group, and a thiophene carboxamide group. This unique structure imparts distinct chemical properties and biological activities compared to similar compounds. For instance, the presence of the piperidinylsulfonyl group may enhance its solubility and bioavailability, making it more effective in certain applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S2/c17-12-4-6-13(7-5-12)18-16(20)15-10-14(11-23-15)24(21,22)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSZEMZNXXTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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